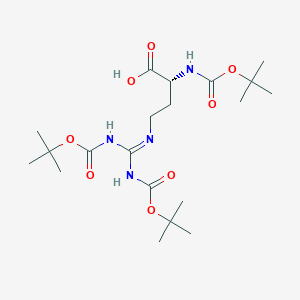

Boc-D-norArg(Boc)2-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C20H36N4O8 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C20H36N4O8/c1-18(2,3)30-15(27)22-12(13(25)26)10-11-21-14(23-16(28)31-19(4,5)6)24-17(29)32-20(7,8)9/h12H,10-11H2,1-9H3,(H,22,27)(H,25,26)(H2,21,23,24,28,29)/t12-/m1/s1 |

InChI Key |

NLJBQYVLEIKLFN-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Context Within the Landscape of Protected Amino Acid Derivatives

The chemical synthesis of peptides is a stepwise process that involves the sequential coupling of amino acids to form a chain. bachem.com To ensure that the peptide bond forms only between the desired carboxyl and amino groups, other reactive functionalities on the amino acid molecules must be temporarily masked. This is achieved through the use of "protecting groups." wiley-vch.de

Amino acid derivatives used in synthesis typically have a temporary protecting group on their α-amino group and, if necessary, a permanent protecting group on their side chain. peptide.com Boc-D-norArg(Boc)2-OH is an example of such a protected amino acid. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group for amines. organic-chemistry.org It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, a process known as deprotection. organic-chemistry.org

In the case of this compound, the arginine side chain's highly basic guanidinium (B1211019) group is protected by two Boc groups. This dual protection is crucial to suppress the group's high reactivity, which could otherwise lead to unwanted side reactions during peptide synthesis. The α-amino group is also protected by a Boc group, making this building block suitable for a synthetic strategy known as Boc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com In SPPS, the growing peptide chain is anchored to a solid resin support, which simplifies the purification process after each coupling step. nih.gov The use of orthogonal protecting groups—groups that can be removed under different conditions—allows for selective deprotection and modification at specific sites within the peptide. peptide.comsigmaaldrich.com

Table 1: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Typical Use |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Mild acid (e.g., TFA) | Nα-protection in Boc-SPPS, side-chain protection |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Nα-protection in Fmoc-SPPS |

| Benzyl | Bzl | Hydrogenolysis, strong acid | Side-chain protection (e.g., for Ser, Thr, Asp, Glu) |

| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis, strong acid | Nα-protection in solution-phase synthesis |

| Trityl | Trt | Mild acid | Side-chain protection (e.g., for Asn, Gln, Cys, His) |

Significance of D Configuration in Chiral Compound Synthesis

Chirality is a fundamental property of many organic molecules, meaning they can exist in two mirror-image forms that are not superimposable, much like a pair of hands. nih.gov These two forms are called enantiomers. In biochemistry, the D/L system is used to describe the configuration of amino acids and sugars. wikipedia.org While nearly all amino acids found in proteins in nature are of the L-configuration, the synthesis of molecules containing their D-counterparts is of significant interest in medicinal chemistry. nih.govwikipedia.org

The incorporation of D-amino acids, such as the D-norarginine core of Boc-D-norArg(Boc)2-OH, into a peptide chain has profound consequences. Peptides containing D-amino acids are often much more resistant to degradation by proteases, the enzymes that break down proteins and peptides in the body. This increased stability can lead to a longer duration of action for a peptide-based drug.

Furthermore, the stereochemistry of a molecule is critical for its biological activity. numberanalytics.com Enzymes and receptors in the body are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they will bind to or process only one of the two enantiomers of a chiral molecule. nih.gov By using D-amino acids, chemists can design peptides that adopt specific three-dimensional structures or interact with biological targets in novel ways. The synthesis of chiral compounds with a defined stereochemistry, known as asymmetric synthesis, is a cornerstone of modern drug discovery. numberanalytics.com

Table 2: Comparison of L-Amino Acids and D-Amino Acids

| Feature | L-Amino Acids | D-Amino Acids |

|---|---|---|

| Natural Abundance | Predominantly found in proteins in all known living organisms. wikipedia.org | Rare in nature, found in some bacterial cell walls and certain antibiotics. |

| Protease Susceptibility | Readily degraded by proteolytic enzymes. | Generally resistant to degradation by proteases. |

| Immunogenicity | Can elicit an immune response as part of natural proteins. | Often less immunogenic. |

| Use in Drug Design | Used to create analogues of natural peptides. | Used to increase peptide stability and create novel structures. nih.gov |

Overview of Its Integral Role in Peptide and Peptidomimetic Research

Chemical Strategies for Guanidino Group Protection in Norarginine Scaffolds

The guanidino group of arginine and its analogs like norarginine is strongly basic and requires protection during peptide synthesis to prevent unwanted side reactions. ug.edu.plresearchgate.netmdpi.com

Optimization of Boc Protecting Group Introduction via Di-tert-butyl Dicarbonate (B1257347) (Boc2O)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. mdpi.comwikipedia.org Its introduction is typically achieved using di-tert-butyl dicarbonate (Boc₂O). The synthesis of this compound involves the protection of the α-amino group followed by the protection of the guanidine (B92328) side chain.

The α-amino group of D-norarginine is first protected, often with an Fmoc group. Subsequently, the guanidino side chain is protected using Boc₂O. To ensure complete protection of the guanidino group, two equivalents of Boc₂O are necessary. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) under an inert atmosphere. The use of a base, such as triethylamine (B128534) (TEA), is also common in these reactions.

Several factors can be optimized to improve the efficiency of this protection step. The choice of solvent, base, and reaction temperature can significantly impact the yield and purity of the final product. For instance, performing the reaction at a controlled temperature can minimize side reactions like racemization.

Recent research has explored various catalytic systems to enhance the efficiency of N-Boc protection. Guanidine hydrochloride has been reported as an effective organocatalyst for the chemoselective N-Boc protection of amines using Boc₂O in ethanol. researchgate.net Other studies have investigated the use of solid-supported catalysts and alternative reaction conditions, such as solvent-free approaches, to develop more environmentally friendly and efficient protocols. researchgate.net

Table 1: Comparison of Conditions for N-Boc Protection

| Catalyst/Condition | Solvent | Temperature | Key Advantages |

|---|---|---|---|

| Guanidine Hydrochloride | Ethanol | 35-40°C | Chemoselective, efficient for amino acids and peptides. researchgate.net |

| β-Cyclodextrin | Water | Room Temp | Neutral conditions, environmentally friendly. researchgate.net |

| Solvent-Free | Neat | Room Temp | High yields, short reaction times, reusable catalyst. researchgate.net |

Comparative Analysis of Guanidino Protection Techniques for Norarginine

While the bis-Boc strategy is effective, other protecting groups have been developed for the guanidino function of arginine and its analogs. The selection of a protecting group depends on its stability under various reaction conditions and the ease of its removal.

Sulfonyl-based protecting groups, such as tosyl (Tos), mesityl-2-sulfonyl (Mts), 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr), and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), have been historically used. mdpi.com The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is another widely used protecting group, known for its increased lability compared to Pmc. mdpi.com

The choice between these protecting groups often involves a trade-off between stability and ease of cleavage. For instance, while Pbf is widely used, it can be challenging to remove under certain conditions and can lead to side reactions like δ-lactam formation. mdpi.com The bis-Boc protection offers an alternative that is readily removed under acidic conditions.

Table 2: Comparison of Guanidino Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Widely used, readily removed. mdpi.com |

| Pentamethyldihydrobenzofuran-sulfonyl | Pbf | Acidic (e.g., TFA) | More labile than Pmc, but can lead to side reactions. mdpi.com |

| Pentamethylchroman-sulfonyl | Pmc | Acidic (e.g., TFA) | More labile than Mtr. mdpi.com |

| 4-Methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Stronger acid | Requires harsher cleavage conditions. mdpi.com |

Stereoselective Synthesis of D-Norarginine Backbone Architectures

The synthesis of enantiomerically pure non-proteinogenic amino acids like D-norarginine is crucial for their application in drug design. nih.goviese.edu Asymmetric synthesis methods are employed to establish the desired stereochemistry of the amino acid backbone. nih.govacs.orgthieme-connect.com

One common approach is the asymmetric hydrogenation of dehydroamino acid precursors catalyzed by chiral rhodium(I) complexes. nih.gov This method allows for the preparation of a wide range of D- and L-configured amino acids. Other strategies include the use of chiral auxiliaries and enzymatic resolutions. acs.org The stereoselective synthesis of the D-norarginine backbone ensures the correct spatial arrangement of the functional groups, which is critical for the biological activity of the final peptide.

Innovative Reaction Conditions and Techniques in Norarginine Derivative Synthesis

Recent advancements in synthetic chemistry have introduced innovative techniques that offer more efficient and environmentally friendly alternatives to traditional methods.

Implementation of Solvent-Free Mechanochemical Approaches for Deprotection

Mechanochemistry, which involves inducing reactions by mechanical force, has emerged as a green and efficient synthetic tool. irb.hr Solvent-free mechanochemical methods have been successfully applied for the deprotection of Boc groups. rsc.orgscirp.orgrsc.orgresearchgate.net

In a typical mechanochemical deprotection, a Boc-protected amine is milled with a reagent, such as basic alumina (B75360) or p-toluenesulfonic acid, in a ball mill. rsc.orgscirp.orgrsc.org This method avoids the use of bulk solvents, simplifies work-up procedures, and often leads to high yields in short reaction times. scirp.org For instance, the deprotection of N-Boc groups using basic alumina in a planetary ball mill is an operationally simple and chemoselective process. rsc.orgrsc.org This technique has the potential to be applied to the deprotection steps in the synthesis of norarginine derivatives, offering a more sustainable approach. acs.orgnih.govresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a valuable tool in organic and peptide chemistry, significantly accelerating reaction rates and improving yields. creative-peptides.comsigmaaldrich.comnih.govcem.comnih.gov Microwave energy provides rapid and uniform heating, which can enhance the efficiency of both coupling and deprotection steps in peptide synthesis. creative-peptides.comsigmaaldrich.comnih.gov

This technology has been successfully used for the synthesis of complex peptides and can be applied to the synthesis of norarginine-containing peptides. creative-peptides.comsigmaaldrich.commdpi.commdpi.comnih.gov While microwave heating is generally effective, some challenges have been noted, particularly with the coupling of arginine residues, where side reactions can occur. sigmaaldrich.com However, optimization of reaction conditions and the use of specialized reagents can mitigate these issues. sigmaaldrich.com The combination of microwave technology with automated synthesis platforms further enhances the throughput of peptide production. cem.comnih.gov

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Di-tert-butyl dicarbonate (Boc₂O) |

| D-norarginine |

| Fmoc-D-norArg(Boc)2-OH |

| Tosyl (Tos) |

| Mesityl-2-sulfonyl (Mts) |

| 4-Methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |

Fundamental Principles of Orthogonal Protection in Complex Molecule Synthesis

Orthogonal protection is a fundamental strategy in organic synthesis that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. fiveable.menih.gov This allows for the selective unmasking of reactive functional groups within a molecule, enabling precise and controlled chemical modifications in a stepwise manner. fiveable.me The success of a multi-step synthesis of complex molecules, such as peptides and carbohydrates, heavily relies on this approach. fiveable.menih.gov

In the context of solid-phase peptide synthesis (SPPS), a method that involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support, orthogonal protection is indispensable. fiveable.mepeptide.com It allows for the selective deprotection of the α-amino group of the terminal amino acid, permitting the coupling of the subsequent amino acid without disturbing the protecting groups on the side chains of other amino acids in the sequence. fiveable.mepeptide.com

Protecting groups can be broadly categorized:

Temporary Protecting Groups: These are removed after each synthetic step. A common example is the N-terminal protecting group in SPPS. iris-biotech.dethermofisher.com

Permanent Protecting Groups: These remain intact throughout the synthesis and are typically removed in the final step, often concurrently with the cleavage of the peptide from the solid resin. iris-biotech.de

Semi-permanent Protecting Groups: These are stable during the main chain elongation but can be removed while the permanent protecting groups are still in place, allowing for specific side-chain modifications. iris-biotech.de

The careful selection of a compatible set of protecting groups is crucial for the success of a synthesis, ensuring that one type can be selectively removed in the presence of others. nih.gov

Strategic Integration of Boc and Fmoc Methodologies for Differential Reactivity Control

The two most prominent strategies in solid-phase peptide synthesis are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. americanpeptidesociety.org These strategies primarily differ in the conditions required for the removal of the temporary Nα-protecting group. bachem.com

Boc Strategy: This approach utilizes the acid-labile Boc group for Nα-protection. americanpeptidesociety.org Deprotection is achieved using a moderately strong acid, such as trifluoroacetic acid (TFA). thermofisher.com Side-chain protecting groups in this strategy are typically benzyl-based (Bzl) and require a very strong acid, like hydrofluoric acid (HF), for removal. peptide.com While effective, the harsh acidic conditions of the final cleavage step can be a drawback. americanpeptidesociety.org

Fmoc Strategy: This has become the more widely used method due to its milder conditions. americanpeptidesociety.orgiris-biotech.de The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orglifetein.com The side-chain protecting groups are acid-labile, such as the tert-butyl (tBu) group, which are removed at the end of the synthesis using TFA. iris-biotech.de This combination of a base-labile Nα-group and acid-labile side-chain groups represents a truly orthogonal system. peptide.comiris-biotech.de

The compound This compound is a non-canonical, protected arginine derivative specifically designed for use in Fmoc-based SPPS. It features an Fmoc group for temporary Nα-protection, which is removed at each step of the peptide chain elongation. Crucially, the guanidino side chain of the D-norarginine residue is protected by two Boc groups. chemimpex.com This dual Boc protection on the side chain is stable to the basic conditions used to remove the Fmoc group but can be cleaved under the acidic conditions of the final deprotection step, typically with TFA. This makes it fully compatible with the orthogonal nature of the Fmoc/tBu strategy.

Table 1: Comparison of Boc and Fmoc Protecting Group Strategies

| Feature | Boc Strategy | Fmoc Strategy |

|---|---|---|

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection Condition | Acid-labile (e.g., TFA) thermofisher.com | Base-labile (e.g., piperidine) americanpeptidesociety.org |

| Side-Chain Protecting Groups | Acid-labile (e.g., Benzyl) peptide.com | Acid-labile (e.g., tert-Butyl) iris-biotech.de |

| Final Cleavage Condition | Strong acid (e.g., HF) peptide.com | Strong acid (e.g., TFA) iris-biotech.de |

| Orthogonality | Not truly orthogonal as both Nα and side-chain groups are acid-labile. peptide.comiris-biotech.de | Truly orthogonal due to different lability of Nα (base) and side-chain (acid) groups. peptide.com |

Table 2: Properties of this compound

| Property | Description |

|---|---|

| Synonyms | Fmoc-D-Agb(Boc)2-OH, (R)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N-bis-t-butyloxycarbonyl-2-amino-4-guanidino-butyric acid chemimpex.comcreative-peptides.com |

| Molecular Formula | C30H38N4O8 chemimpex.comcreative-peptides.com |

| Molecular Weight | 582.66 g/mol chemimpex.com |

| Appearance | White crystalline powder chemimpex.com |

| Nα-Protecting Group | Fmoc (removable with base) chemimpex.com |

| Side-Chain Protecting Groups | Two Boc groups (removable with acid) chemimpex.com |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry. |

Implications for the Controlled Synthesis of Multi-Functionalized Peptides and Peptidomimetics

The ability to incorporate non-canonical amino acids (ncAAs) like D-norarginine into a peptide sequence opens up vast possibilities for creating novel molecules with unique properties and functions. researchgate.netnih.gov The use of building blocks like this compound is central to this endeavor.

The orthogonal protection scheme inherent in this compound allows for its seamless integration into standard Fmoc-SPPS protocols. nih.gov This enables the precise placement of the D-norarginine residue within a peptide sequence. The D-configuration of the amino acid can be used to enhance peptide stability against enzymatic degradation, a common challenge in the development of peptide-based therapeutics.

Furthermore, the principles of orthogonal protection extend beyond simple chain elongation. By employing additional, selectively removable protecting groups on other amino acids within the same peptide, chemists can perform on-resin modifications. iris-biotech.de For instance, a peptide could be synthesized containing this compound and another amino acid with a side chain protected by a group that is labile to a different set of conditions (e.g., photolysis or specific enzymatic cleavage). researchgate.net This would allow for the selective deprotection and modification of that specific side chain—for example, with a fluorescent label, a PEG linker, or another bioactive molecule—while the rest of the peptide, including the Boc-protected norarginine, remains intact. rsc.org

This high degree of control is crucial for the synthesis of:

Peptidomimetics: Where the natural peptide structure is altered to improve properties like stability or receptor binding. The incorporation of ncAAs is a key strategy in this area.

Branched and Cyclic Peptides: The ability to selectively deprotect side chains is a prerequisite for creating complex peptide architectures beyond linear sequences. researchgate.net

Multi-functionalized Peptides: Peptides can be designed to carry multiple functional moieties for applications in targeted drug delivery, diagnostics, and materials science. chemimpex.comrsc.org

Primary Research Applications of Boc D Norarg Boc 2 Oh in Peptide and Peptidomimetic Chemistry

Central Role in Solid-Phase Peptide Synthesis (SPPS) for Advanced Peptide Construction

Boc-D-norArg(Boc)2-OH is primarily designed for use in Boc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. In this strategy, the N-terminal α-amino group is temporarily protected by an acid-labile Boc group, which is removed at each cycle of synthesis to allow for the coupling of the next amino acid. The use of a D-amino acid like D-norarginine is a deliberate strategy to create peptides that are resistant to degradation by natural proteases, which typically recognize L-amino acids.

The most distinctive feature of this building block is the Nω,Nω'-bis-Boc protection on the norarginine side-chain guanidinium (B1211019) group. This extensive protection serves two main purposes: it prevents the highly nucleophilic guanidinium group from undergoing undesired acylation during peptide coupling steps and it increases the solubility of the amino acid derivative in the organic solvents commonly used in SPPS. This approach is critical for incorporating the strongly basic norarginine residue into a growing peptide chain efficiently.

The choice of protecting group strategy for the arginine side chain is a critical factor that influences the efficiency of peptide synthesis and the purity of the final product. The di-Boc protection scheme offered by this compound presents both advantages and challenges compared to other strategies, such as nitro or sulfonyl-based protecting groups.

While the di-Boc strategy effectively prevents acylation of the guanidino group, studies on the analogous Fmoc-Arg(Boc)2-OH have shown that this derivative is highly prone to δ-lactam formation during the activation step of coupling. This intramolecular cyclization results in a non-extendable chain termination, thereby reducing the yield of the desired full-length peptide. However, the derivative itself shows acceptable stability in solutions of DMF, making it compatible with automated peptide synthesizers where solutions are prepared just prior to coupling. The steric bulk of the two Boc groups on the side chain may also necessitate longer reaction times or the use of potent activation reagents to achieve complete coupling.

| Feature | Advantage | Disadvantage |

| Side-Chain Protection | Prevents undesired acylation of the guanidinium group. | Highly prone to δ-lactam formation during activation, leading to truncated sequences. |

| Solubility | Increases solubility in organic solvents used in SPPS. | May require extended coupling times due to steric hindrance. |

| Stability | Sufficiently stable in solution for use in automated synthesizers. | Potential for slow degradation over extended periods in solution. |

Table 1: Methodological considerations for using di-Boc protected (nor)arginine derivatives in SPPS.

The guanidinium group of arginine and its analogues like norarginine is positively charged at physiological pH, making these residues essential for the synthesis of cationic peptides. These peptides play crucial roles in molecular recognition, membrane translocation, and antimicrobial activity. D-norarginine (D-Nar), defined as having a side chain one methylene (B1212753) group shorter than D-arginine, has been incorporated into synthetic peptide amides designed as kappa opioid receptor agonists. google.comgoogleapis.comgoogleapis.com The use of D-norarginine in these complex structures highlights its role as a functional replacement for D-arginine to introduce a positive charge while potentially modifying the peptide's conformation and stability. The incorporation of such residues is a key strategy for developing potent and proteolytically stable therapeutic peptide candidates. google.comgoogle.com

| Compound Class | Example Sequence Motif | Therapeutic Target | Reference |

| Synthetic Peptide Amides | D-Phe-D-Phe-D-Nle-D-Nar -NH2 | Kappa Opioid Receptor | google.com |

| Synthetic Peptide Amides | D-Ala-D-Phe-D-Phe-D-Nar -NH2 | Kappa Opioid Receptor | google.com |

Table 2: Examples of synthetic peptides incorporating D-norarginine (D-Nar) residues.

Utility in Solution-Phase Synthetic Approaches for Peptide Fragments

While this compound is optimized for solid-phase synthesis, its use in solution-phase peptide synthesis is theoretically possible. Solution-phase synthesis is often employed for the large-scale production of short peptides or for the synthesis of complex peptide fragments that are later ligated. In this context, the Boc protecting groups on both the alpha-amino and side-chain functions would offer orthogonal protection possibilities when combined with other protecting groups like benzyloxycarbonyl (Z) or fluorenylmethyloxycarbonyl (Fmoc). However, the application of this specific building block in solution-phase methodologies is not widely documented in the scientific literature, with SPPS remaining the predominant technique for its use.

Development and Synthesis of Peptidomimetics Featuring Norarginine Residues

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties such as stability, bioavailability, and receptor affinity. nih.gov The incorporation of non-natural amino acids like D-norarginine is a fundamental strategy in peptidomimetic design. This compound is a direct precursor for creating peptidomimetics that require a cationic charge for biological activity but also need enhanced resistance to enzymatic degradation. mdpi.com The shorter side chain of norarginine compared to arginine can impose different conformational constraints on the peptide backbone, potentially leading to improved binding with biological targets. Its use has been documented in the synthesis of synthetic peptide amides with therapeutic potential. google.comgoogle.comnih.gov

Aza-peptides are a class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. kirj.ee This modification significantly alters the peptide's conformational properties and susceptibility to proteolysis. The synthesis of aza-amino acid building blocks often requires multi-step procedures. A published method for synthesizing an Fmoc-aza-Arg(Boc)2 precursor demonstrates the utility of the di-Boc guanidinium protection strategy in this advanced application. researchgate.net The synthesis involves the guanylation of a protected aza-ornithine precursor using N,N′-di-Boc-N″-triflylguanidine. This established chemistry provides a direct and viable route for the synthesis of a corresponding Boc-aza-D-norArg(Boc)2-OH building block from a suitable aza-D-ornithine precursor, showcasing the synergy between protecting group strategies and the synthesis of complex peptidomimetics. nih.govsigmaaldrich.com

| Precursor | Reagent | Product | Application | Reference |

| Protected Aza-Ornithine | N,N′-di-Boc-N″-Tf-guanidine | Protected Aza-Arginine(Boc)2 | Synthesis of aza-peptides | researchgate.net |

Table 3: Key reaction for the synthesis of di-Boc protected aza-arginine precursors, adaptable for aza-norarginine.

The term "backbone-modified peptides" refers to peptides in which the standard peptide bond or the α-carbon stereochemistry has been altered. rsc.orgresearchgate.net The use of this compound is a prime example of engineering the peptide backbone. The modification occurs at two levels:

Stereochemical Inversion: The introduction of a D-amino acid instead of the natural L-isomer creates a peptide that is significantly more resistant to cleavage by common proteases.

Side-Chain Homologation: The use of norarginine (one CH2 group shorter than arginine) alters the spatial presentation of the cationic guanidinium group, which can fine-tune the interaction with a target receptor or enzyme.

These modifications are not merely substitutions but are rational design elements to control the pharmacological properties of the resulting peptide, such as its stability, conformation, and biological activity. nih.gov

| Amino Acid | Stereochemistry | Side-Chain Length | Key Structural Modification |

| L-Arginine | L | -(CH2)3- | Natural proteinogenic residue |

| D-Arginine | D | -(CH2)3- | Inversion of α-carbon stereochemistry |

| D-norArginine | D | -(CH2)2- | Inversion of stereochemistry and shortened side chain |

Table 4: Comparison of structural modifications in arginine analogues.

Boc D Norarg Boc 2 Oh in Fundamental Biomolecular and Organic Research

Strategic Use in Bioconjugation Techniques for Molecular Probes

While direct literature detailing the specific use of Boc-D-norArg(Boc)2-OH in bioconjugation for molecular probes is limited, the principles of using protected, non-canonical amino acids are well-established. Bioconjugation involves the chemical linking of molecules to confer new functions, and the incorporation of analogs like this compound into peptides allows for the creation of highly specific molecular probes.

The tert-butyloxycarbonyl (Boc) protecting groups on the guanidino and alpha-amino groups prevent unwanted side reactions during the synthesis of a peptide or other molecular scaffold. This ensures that subsequent modifications, such as the attachment of fluorophores, affinity tags, or cross-linking agents, occur at specific, predetermined sites. After the probe's backbone is assembled, the Boc groups can be removed under specific chemical conditions, revealing the reactive guanidino group of the norarginine residue. This deprotected group can then be used for targeted conjugation or to mediate specific interactions with biological targets.

The D-configuration of the amino acid also offers a strategic advantage by providing resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This enhanced stability is crucial for molecular probes intended for use in biological systems, ensuring their longevity and allowing for more accurate and prolonged tracking and interaction studies.

Enabling Studies in Protein Interaction Dynamics and Functional Elucidation

The incorporation of unnatural amino acids like this compound into peptides is a powerful strategy for studying protein-protein interactions (PPIs) and elucidating protein function. The subtle structural difference of norarginine compared to arginine—a shorter methylene (B1212753) chain—can be used to probe the stringency of binding interfaces.

By systematically replacing arginine residues with norarginine within a peptide known to bind to a specific protein, researchers can assess the impact of this structural change on the binding affinity and specificity. A significant change in binding suggests that the precise length and orientation of the arginine side chain are critical for the interaction. Conversely, minimal impact may indicate more flexibility in the binding pocket. Such studies provide valuable insights into the structural basis of protein recognition.

Furthermore, peptides containing D-amino acids can be used to investigate the stereochemical requirements of protein interactions. The use of this compound allows for the synthesis of peptides that are less susceptible to degradation, making them suitable for in-vivo or cell-based assays aimed at disrupting or modulating protein-protein interactions to understand their functional consequences.

| Research Application | Rationale for Using this compound | Potential Insights Gained |

| Mapping Binding Sites | Introduction of a structurally distinct, proteolytically resistant residue. | Understanding the importance of side-chain length and stereochemistry in protein recognition. |

| Inhibitor Development | Creation of stable peptide mimics to disrupt protein-protein interactions. | Identification of key residues for designing more potent and stable therapeutic peptides. |

| Probing Conformational Changes | Use in peptides to observe changes in protein structure upon binding. | Elucidation of the dynamic nature of protein interactions and allosteric regulation. |

Contributions to Mechanistic Investigations in Cellular Biology

In cellular biology, peptides synthesized with non-canonical amino acids such as this compound can serve as tools to investigate complex cellular pathways. The stability conferred by the D-amino acid allows these peptides to be used in living cells to modulate specific enzymatic activities or signaling pathways over extended periods.

For instance, if an arginine residue is critical for the function of a cell-penetrating peptide or a substrate for a particular enzyme, replacing it with D-norarginine can help to dissect the mechanism of action. The altered side-chain length and stereochemistry can affect cellular uptake, enzymatic processing, or interaction with intracellular partners. By observing the cellular response to such modified peptides, researchers can gain a deeper understanding of the underlying biological processes.

Role in Custom Chemical Synthesis for Academic and Early-Stage Drug Discovery Projects

This compound is a key reagent in custom chemical synthesis, particularly in the context of academic research and early-stage drug discovery. peptide.comyoutube.comchempep.com Its primary application is in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating novel peptides with therapeutic or research potential.

The Boc protecting groups are stable under the basic conditions used for peptide chain elongation but can be readily removed with acid, allowing for the stepwise and controlled assembly of a peptide sequence. The comprehensive protection of the guanidino group in this compound is particularly important as the unprotected guanidino side chain is highly nucleophilic and can lead to undesirable side reactions during synthesis.

In early-stage drug discovery, the ability to synthesize custom peptides with non-canonical amino acids is crucial for lead optimization. chempep.com By incorporating residues like D-norarginine, medicinal chemists can fine-tune the properties of a peptide, such as its stability, binding affinity, and selectivity, to enhance its therapeutic potential. peptide.com The use of D-amino acids, in general, is a well-established strategy to improve the pharmacokinetic profile of peptide-based drugs by reducing their susceptibility to enzymatic degradation.

| Parameter | Description |

| Compound Name | This compound |

| CAS Number | Not explicitly found for D-isomer, L-isomer is 143824-77-5 |

| Molecular Formula | C20H36N4O8 |

| Application | Building block in solid-phase peptide synthesis |

| Key Feature | Boc protection of α-amino and guanidino groups, D-configuration |

Methodological Aspects of Structure Activity Relationship Sar Studies Incorporating Norarginine Derivatives

General Principles of SAR Analysis in Peptide Science

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and peptide science. It involves systematically modifying the structure of a peptide and evaluating the effect of these changes on its biological activity. The primary goal is to identify the key chemical features—known as pharmacophores—that are responsible for the peptide's function.

Key principles of SAR studies in peptide science include:

Amino Acid Substitution: Replacing individual amino acids with others to probe the importance of side-chain properties such as size, charge, polarity, and hydrophobicity. Alanine scanning, where each residue is systematically replaced by alanine, is a common technique to identify critical residues for activity.

Backbone Modification: Altering the peptide backbone to introduce conformational constraints or improve metabolic stability. This can include N-methylation, incorporation of pseudopeptides, or cyclization.

Stereochemical Modification: Incorporating D-amino acids or other non-natural amino acids to alter the peptide's three-dimensional structure and resistance to proteolysis.

Truncation and Extension: Systematically removing or adding amino acids from the N- or C-terminus to determine the minimal sequence required for activity.

Through these systematic modifications, researchers can build a comprehensive understanding of how a peptide's structure dictates its biological function, guiding the design of more potent and selective therapeutic agents.

Conformational Analysis and Stereochemical Impact of D-Norarginine Incorporation

The incorporation of non-natural amino acids, such as D-isomers or derivatives like D-norarginine, can have a profound impact on the conformational properties and biological activity of a peptide. While specific data for Boc-D-norArg(Boc)2-OH is unavailable, general principles regarding the incorporation of D-amino acids can be discussed.

Induce Turns: Promote the formation of specific turn structures (e.g., β-turns or γ-turns) that might not be favored with L-amino acids.

Disrupt Secondary Structures: The presence of a D-amino acid can disrupt regular secondary structures like α-helices and β-sheets.

Alter Side-Chain Presentation: The change in backbone conformation alters the spatial orientation of the amino acid side chains, which can significantly affect interactions with biological targets.

Increase Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which typically recognize L-amino acid substrates.

The specific impact of incorporating D-norarginine would depend on the peptide sequence and the surrounding residues. Conformational analysis of such peptides would typically be carried out using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, complemented by computational modeling.

Design Considerations for Peptide Libraries Utilizing Norarginine Scaffolds

Peptide libraries are powerful tools for drug discovery, allowing for the screening of a vast number of different peptide sequences to identify those with desired biological activities. When designing peptide libraries that incorporate unnatural amino acids like norarginine, several key factors must be considered:

Library Type: The choice between different library formats, such as overlapping libraries, positional scanning libraries, or random libraries, will depend on the research question.

Synthetic Feasibility: The chemical synthesis of peptides containing norarginine derivatives must be efficient and reliable. The choice of protecting groups, such as the Boc groups in the requested compound, is critical for successful solid-phase peptide synthesis.

Diversity: The library should encompass a wide range of chemical diversity to maximize the chances of identifying active "hits." This can be achieved by varying the amino acids at other positions in the peptide sequence.

Screening Assay: The biological assay used to screen the library must be robust, high-throughput, and compatible with the library format.

The incorporation of a norarginine scaffold would introduce a unique structural element into the peptide library, potentially leading to the discovery of peptides with novel binding properties or biological activities.

Computational and Spectroscopic Approaches in Elucidating Structure-Function Relationships

A combination of computational and spectroscopic techniques is essential for a comprehensive understanding of the structure-function relationships of peptides containing non-natural amino acids.

Computational Approaches:

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the conformational dynamics of peptides in different environments (e.g., in solution or bound to a receptor). These simulations can help predict the preferred conformations and flexibility of peptides containing D-norarginine.

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties and conformational energies of the norarginine residue itself, providing parameters for more accurate molecular mechanics force fields used in MD simulations.

Molecular Docking: If the biological target is known, molecular docking can be used to predict the binding mode of norarginine-containing peptides to their receptor, providing hypotheses about key interactions that can be tested experimentally.

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution. Multidimensional NMR experiments can provide information on through-bond and through-space connectivities, allowing for the complete assignment of proton and carbon signals and the calculation of a structural model.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can also provide information about the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds in the peptide backbone.

By integrating these computational and spectroscopic methods, researchers can build a detailed picture of how the incorporation of a specific residue like D-norarginine influences the structure of a peptide and, consequently, its biological function.

Future Prospects and Evolving Research Trajectories for Boc D Norarg Boc 2 Oh

Innovations in Protecting Group Chemistry and Deprotection Techniques

The strategic use of protecting groups is fundamental to the successful synthesis of complex peptides and peptidomimetics. biosynth.com For a molecule like Boc-D-norArg(Boc)2-OH, which features multiple reactive sites, the orthogonality of its protecting groups is paramount. Orthogonal protecting groups can be selectively removed in any order without affecting others, a critical feature for intricate synthetic pathways. biosynth.comnih.gov The two predominant strategies in solid-phase peptide synthesis (SPPS) are the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) methods. nih.gov However, the synthesis of highly complex molecules necessitates a broader toolkit of compatible protecting groups. nih.gov

Future research will likely focus on developing novel protecting groups that offer enhanced orthogonality and can be removed under increasingly mild conditions. For instance, the p-nitrobenzyloxycarbonyl (pNZ) group can be removed under practically neutral conditions, which is advantageous for sensitive sequences prone to side reactions like aspartimide formation. ub.edu Innovations also include "safety-catch" linkers, which remain stable until activated by a specific chemical transformation, and photolabile groups that offer spatiotemporal control over deprotection. researchgate.net

Deprotection techniques are also evolving. While the Boc group is traditionally removed with strong acids like trifluoroacetic acid (TFA), this process can generate reactive tert-butyl cations. acsgcipr.org These cations can cause undesirable side reactions, particularly the alkylation of nucleophilic side chains such as the guanidinium (B1211019) group of arginine. acsgcipr.org Consequently, there is a significant push towards milder deprotection methods. Recent advancements include the use of:

Aqueous phosphoric acid, an environmentally benign and selective reagent. organic-chemistry.org

Oxalyl chloride in methanol (B129727) for selective N-Boc removal at room temperature. nih.gov

Catalyst-free deprotection using boiling water, representing a green chemistry approach. semanticscholar.org

These milder methods will enhance the utility of heavily protected building blocks like this compound by preserving the integrity of complex and sensitive target molecules.

| Protecting Group Strategy | Temporary α-Amino Group | Side-Chain Protection | Cleavage Condition for Temporary Group | Cleavage Condition for Side-Chain/Linker | Orthogonality |

| Boc/Bzl | Boc | Benzyl-based (Bzl) | Mild Acid (e.g., TFA) | Strong Acid (e.g., HF) | Quasi-orthogonal |

| Fmoc/tBu | Fmoc | tert-Butyl-based (tBu) | Base (e.g., Piperidine) | Acid (e.g., TFA) | Fully Orthogonal |

| pNZ/tBu | pNZ | tert-Butyl-based (tBu) | Neutral (Reduction) | Acid (e.g., TFA) | Fully Orthogonal |

Advancements in Automated Chemical Synthesis and High-Throughput Methodologies

The advent of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, dramatically simplified the creation of peptides by anchoring the growing chain to a solid support, allowing reagents and byproducts to be easily washed away. nih.gov The automation of SPPS has further revolutionized the field, enabling the precise, repeatable, and rapid synthesis of peptides with minimal human error. americanpeptidesociety.org Automated synthesizers standardize the cycles of deprotection, coupling, and washing, which is crucial for ensuring the quality and reproducibility of the final product. americanpeptidesociety.org

Modern peptide synthesis is increasingly reliant on high-throughput methodologies. Key technological advancements include:

Microwave-Assisted SPPS: The application of microwave energy can accelerate coupling reactions, significantly reducing synthesis times, especially for sterically hindered or "difficult" sequences. nih.gov

Parallel Synthesis: Automated systems can perform multiple syntheses simultaneously, greatly increasing throughput for creating peptide libraries. beilstein-journals.orgformulationbio.com

Fully Automated Platforms: Advanced robotic workstations can now manage the entire synthesis process, from sequence analysis and reagent preparation to the final cleavage, enabling the production of thousands of unique peptides per month. genscript.com

These automated and high-throughput technologies are indispensable for the efficient incorporation of non-natural amino acids like this compound into peptide sequences. nih.govformulationbio.com They provide the speed and reliability needed to explore the impact of such modifications on peptide structure and function on a large scale. efficient-robotics.com

Expanding the Chemical Space for Peptide and Peptidomimetic Libraries

The concept of "chemical space" refers to the vast ensemble of all possible molecules. A primary goal in drug discovery is to explore this space to find novel compounds with therapeutic potential. unibe.ch While the 20 proteinogenic amino acids provide a foundation, the use of unnatural amino acids, such as norarginine derivatives, vastly expands the accessible chemical space for peptide-based therapeutics. pitt.edu Incorporating these building blocks can introduce novel side-chain functionalities, enhance proteolytic stability, and constrain peptide conformation to improve binding affinity and specificity. nih.gov

The creation of large, diverse molecular libraries is essential for screening and identifying lead compounds. nih.gov Methodologies for generating these libraries are rapidly advancing:

Combinatorial Synthesis: Automated parallel synthesis allows for the systematic combination of various building blocks (including unnatural ones) to generate large libraries of peptides and peptidomimetics. nih.gov

Display Technologies: Techniques like phage display and mRNA display can generate libraries containing billions of unique peptide sequences. epochjournals.comacs.org While traditionally limited to canonical amino acids, these methods are being adapted to incorporate non-canonical residues. acs.org

Ribosomal Synthesis and Genetic Code Reprogramming: In a powerful intersection of chemistry and biology, the ribosome's translational machinery can be harnessed to synthesize peptides containing multiple unnatural amino acids. By reassigning codons, it is possible to create and screen libraries with up to 10¹⁴ unique members containing non-canonical building blocks. acs.orgnih.gov

The inclusion of this compound and similar analogues in these libraries allows for the fine-tuning of properties like basicity and hydrophobicity, leading to the discovery of peptidomimetics with improved pharmacological profiles. nih.gov

| Library Generation Technique | Typical Diversity | Key Advantage | Relevance for Unnatural Amino Acids |

| Automated Parallel SPPS | 10² - 10⁴ | Direct chemical synthesis and purification | High compatibility; allows direct incorporation of any synthetic amino acid. |

| Phage/Yeast Display | 10⁷ - 10¹¹ | Biological selection for binding affinity | Requires genetic code expansion techniques to incorporate unnatural residues. |

| mRNA Display | 10¹² - 10¹⁴ | Enormous library size; in vitro process | Amenable to codon reprogramming and enzymatic incorporation of unnatural amino acids. acs.org |

Interdisciplinary Research at the Interface of Organic Chemistry and Biology

The most exciting future prospects for compounds like this compound lie at the interface of organic chemistry and biology. acs.org Organic chemists synthesize novel amino acids with unique functionalities, while chemical biologists devise methods to incorporate these building blocks into proteins within living systems, enabling studies of protein structure and function in ways previously unimaginable. nih.gov

A cornerstone of this interdisciplinary field is Genetic Code Expansion . portlandpress.com This technology reprograms the cell's translational machinery to recognize a new codon (often a stop codon like UAG) and assign it to an unnatural amino acid. nih.gov This requires an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's own machinery, ensuring the high-fidelity incorporation of the new building block at a specific, genetically encoded site. nih.gov To date, dozens of unnatural amino acids have been incorporated into proteins in both prokaryotic and eukaryotic cells, allowing researchers to:

Install bio-orthogonal handles for specific chemical labeling.

Introduce photocrosslinking agents to map protein-protein interactions in vivo. nih.gov

Place spectroscopic probes or heavy atoms to facilitate structural studies. nih.gov

Systematically alter side-chain electronics and sterics to probe enzymatic mechanisms.

The chemical aminoacylation strategy offers a complementary approach, where an unnatural amino acid is chemically attached to a suppressor tRNA and then delivered to the cell. nih.gov This method is not constrained by the substrate specificity of an enzyme and thus allows for the incorporation of a nearly unlimited diversity of chemical structures, although it is more technically demanding. nih.gov

This synergy creates a powerful research cycle: the ability of organic chemists to synthesize novel building blocks like this compound provides new tools for biologists to ask fundamental questions. In turn, the needs of biologists to probe complex systems drive chemists to design and create the next generation of unnatural amino acids with even more sophisticated functions. pitt.edu

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using Boc-D-norArg(Boc)₂-OH in animal or in vitro studies?

- Methodological Answer :

- Informed Consent Templates : Adapt WHO-recommended templates for animal studies, detailing endpoints and humane protocols.

- BRC Compliance : Acknowledge funding sources and adhere to institutional review board (IRB) guidelines for data reproducibility.

- Data Transparency : Archive raw spectra, chromatograms, and synthetic protocols in open-access repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.